molecular formula C14H14BrNO2S B1277055 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide CAS No. 941294-37-7

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

Cat. No.: B1277055
CAS No.: 941294-37-7
M. Wt: 340.24 g/mol
InChI Key: LUAGXHKMNXFILL-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S. It is characterized by the presence of a bromine atom, a dimethylphenyl group, and a benzenesulfonamide moiety. This compound is often used in organic synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with 2,3-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions. These reactions typically occur in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used, often in aqueous or mixed solvent systems.

Major Products:

Scientific Research Applications

2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity in biological systems .

Comparison with Similar Compounds

  • 2-Bromo-N-(3,4-dimethylphenyl)benzenesulfonamide
  • N-(3,4-Dimethylphenyl) 2-bromobenzamide

Comparison:

Properties

IUPAC Name

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAGXHKMNXFILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429120
Record name 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-37-7
Record name 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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